
(S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis. This compound, in particular, is characterized by the presence of a piperidine ring, a tert-butylsulfinyl group, and a tert-butyl ester group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butylsulfinyl imine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
(S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The presence of the sulfinyl group allows it to form reversible covalent bonds with target proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(R,E)-Benzyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate: Similar in structure but with a benzyl group instead of a tert-butyl group.
Piperidine derivatives: Various piperidine derivatives with different substituents exhibit similar chemical properties and applications.
Uniqueness
The uniqueness of (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both tert-butyl and sulfinyl groups makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C15H28N2O3S |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
tert-butyl 4-[(E)-tert-butylsulfinyliminomethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O3S/c1-14(2,3)20-13(18)17-9-7-12(8-10-17)11-16-21(19)15(4,5)6/h11-12H,7-10H2,1-6H3/b16-11+ |
InChI Key |
OSFSLHGOXVVNSS-LFIBNONCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)/C=N/S(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


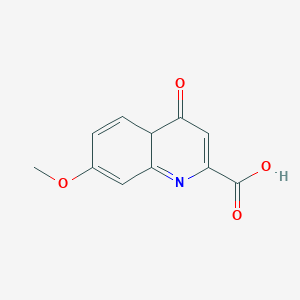
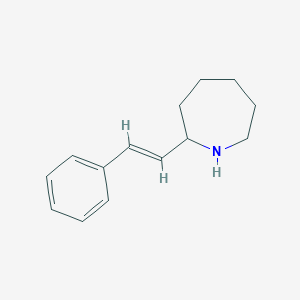
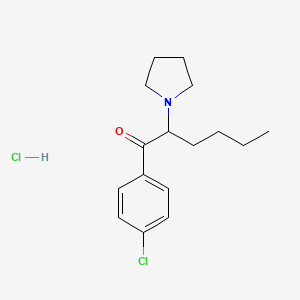
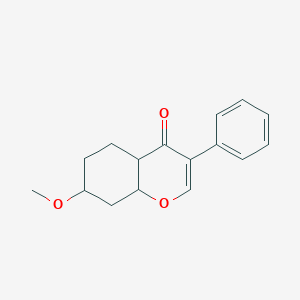
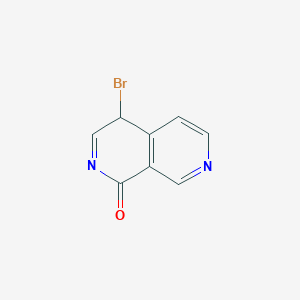
![(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12357327.png)


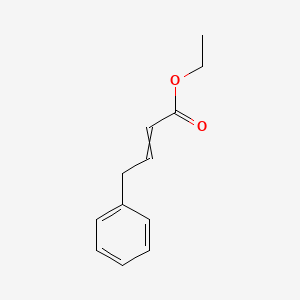
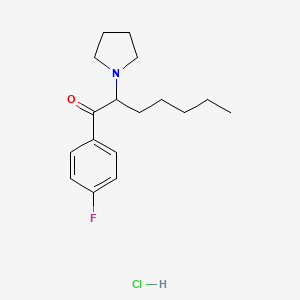
![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate](/img/structure/B12357361.png)
![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12357363.png)
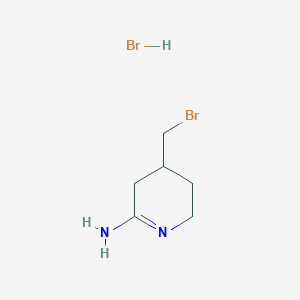
![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12357375.png)
